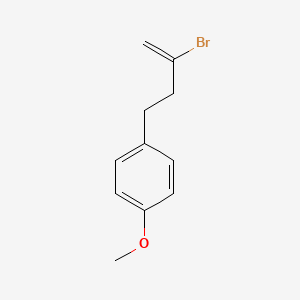

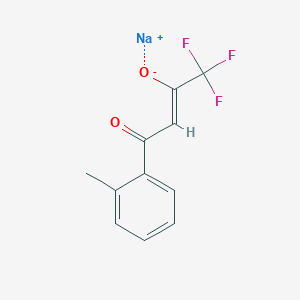

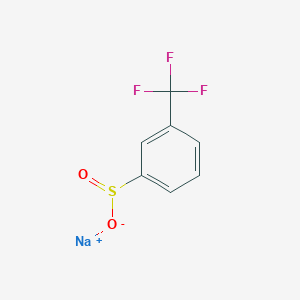

![molecular formula C15H20ClNO B1290626 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride CAS No. 2291-59-0](/img/structure/B1290626.png)

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related azabicyclo nonanones involves various strategies, including condensation reactions and iodolactonization , asymmetric cleavage , and Dieckmann condensation . For instance, functionalized 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones were prepared through condensation of ketene acetals with isoquinolinium salts followed by iodolactonization . Similarly, asymmetric cleavage of 9-azabicyclo[3.3.1]nonan-3-one yielded a chiral piperidine derivative, which is a valuable chiral building block for alkaloid synthesis .

Molecular Structure Analysis

The molecular structure of azabicyclo nonanones is often characterized by NMR spectroscopy, as seen in the acyl derivatives of 9-(2'-hydroxyethyl)-9-azabicyclo[3.3.1]nonan-3α(and β)-ols . These compounds exhibit a preferred flattened chair-boat conformation in solution . Additionally, X-ray diffraction analysis has been used to determine the solid-state conformation of related compounds, such as N-benzyl-3-thia-7-azabicyclo[3.3.1]-nonan-9,9-diol perchlorate, which confirmed a chair-chair conformer with little ring distortion .

Chemical Reactions Analysis

Azabicyclo nonanones undergo various chemical transformations, including the formation of carbamates , tautomerism , and reactions with benzylmagnesium chloride . For example, benzimidazole and benzothiazole carbamates derived from azabicyclo nonanones have been synthesized and studied for their conformation and potential pharmacological activities . Tautomerism is another interesting reaction observed in these compounds, where amino-alcohols are in equilibrium with corresponding aminocyclooctanones .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclo nonanones are influenced by their molecular structure. For instance, the presence of an intramolecular NH…O=C hydrogen bond in benzimidazole carbamates affects their IR and NMR spectra . The crystal structure of these compounds can also reveal intermolecular interactions, such as N—H…π interactions, which can stabilize the crystal lattice .

properties

IUPAC Name |

9-benzyl-9-azabicyclo[3.3.1]nonan-3-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO.ClH/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12;/h1-3,5-6,13-14H,4,7-11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQXORZBFXQSCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945592 |

Source

|

| Record name | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride | |

CAS RN |

2291-59-0 |

Source

|

| Record name | 9-Azabicyclo[3.3.1]nonan-3-one, 9-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2291-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC116041 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

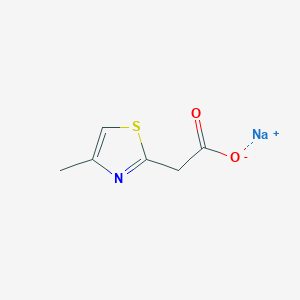

![5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290546.png)

![3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine](/img/structure/B1290550.png)

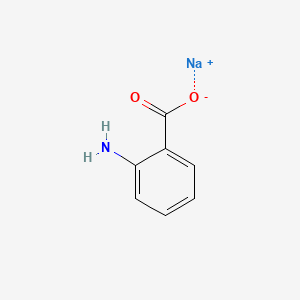

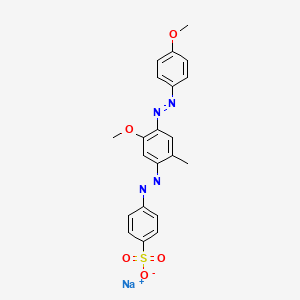

![Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1290567.png)